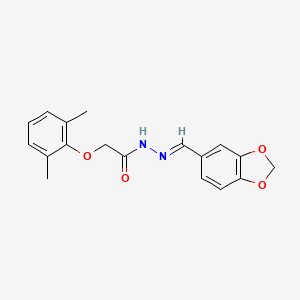![molecular formula C17H9Cl3N2O3 B15018958 2,5-dichloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15018958.png)
2,5-dichloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with chloronitrophenyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The furan ring is then substituted with 2-chloro-5-nitrophenyl and 2,5-dichlorophenyl groups through electrophilic aromatic substitution reactions.
Formation of the Methanimine Group: The final step involves the formation of the methanimine group through a condensation reaction between the substituted furan ring and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
N-(4-Chlorophenyl)-1,2-phenylenediamine: Another compound with chlorophenyl groups but differing in the overall structure.
Uniqueness
(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H9Cl3N2O3 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-N-(2,5-dichlorophenyl)methanimine |
InChI |
InChI=1S/C17H9Cl3N2O3/c18-10-1-4-15(20)16(7-10)21-9-12-3-6-17(25-12)13-8-11(22(23)24)2-5-14(13)19/h1-9H |
InChI Key |
XAMQGHSNUZVMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NC3=C(C=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione](/img/structure/B15018875.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15018879.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B15018881.png)
![2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15018887.png)

![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15018907.png)
![1-{N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(4-chloro-2-methylphenyl)formamide](/img/structure/B15018913.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15018915.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B15018926.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15018930.png)
![2,4-dichloro-N'-[(1E)-dodecylidene]benzohydrazide](/img/structure/B15018935.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15018941.png)

![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B15018956.png)
